
5-Octyn-1-ol, 7,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Octyn-1-ol, 7,7-dimethyl- is an organic compound with the molecular formula C10H18O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the octyne chain, and two methyl groups attached to the seventh carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyn-1-ol, 7,7-dimethyl- can be achieved through various synthetic routes. One common method involves the alkylation of terminal alkynes. For instance, the reaction between 5-octyn-1-ol and 7,7-dimethyl-1-bromoheptane under basic conditions can yield the desired compound. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the terminal alkyne, followed by nucleophilic substitution with the alkyl halide.
Industrial Production Methods
Industrial production of 5-Octyn-1-ol, 7,7-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Octyn-1-ol, 7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkenes, alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
5-Octyn-1-ol, 7,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alcohols.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Octyn-1-ol, 7,7-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the alkyne moiety can undergo addition reactions with electrophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Octyn-3-ol
- 3,7-Dimethyl-2-octen-1-ol
- 3-Octyn-1-ol
Uniqueness
5-Octyn-1-ol, 7,7-dimethyl- is unique due to the presence of both a hydroxyl group and a triple bond in its structure, which allows it to participate in a diverse range of chemical reactions. The two methyl groups at the seventh carbon also provide steric hindrance, influencing its reactivity and interactions with other molecules.
Propiedades
Número CAS |
154027-53-9 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
7,7-dimethyloct-5-yn-1-ol |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-6-4-5-7-9-11/h11H,4-5,7,9H2,1-3H3 |
Clave InChI |
CJCDBAAMGMCAMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14271067.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
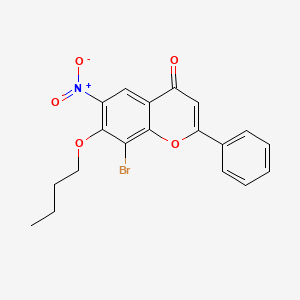
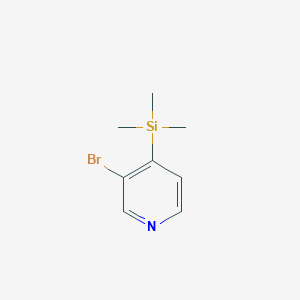
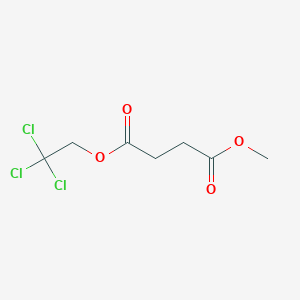
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)

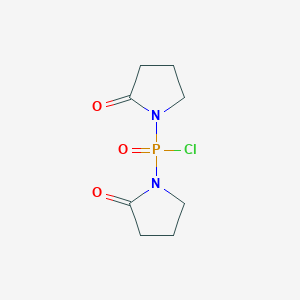
![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)](/img/structure/B14271111.png)
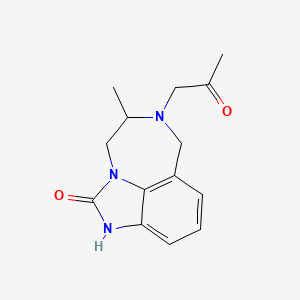
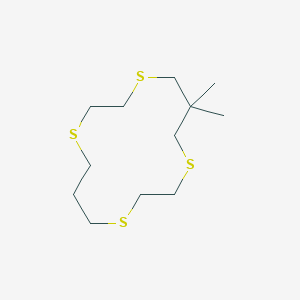
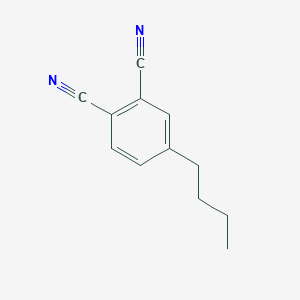
![Phenol, 2-[(1H-indazol-5-ylimino)methyl]-](/img/structure/B14271121.png)
